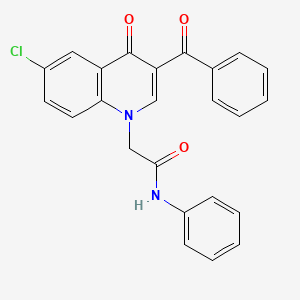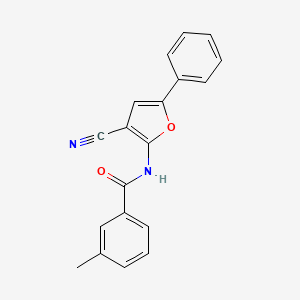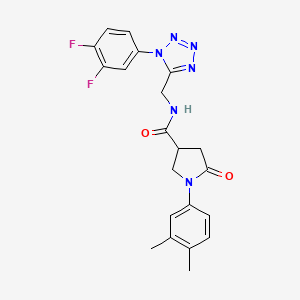
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic organic compound. It falls under the category of quinolone derivatives, known for their diverse biological activities and applications. This compound features a quinolinone core, substituted with a benzoyl group at the third position, a chlorine atom at the sixth position, and an acetamide group bonded to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with 6-chloro-4-oxoquinoline-3-carboxylic acid and benzoyl chloride.
Step 1: : The carboxylic acid reacts with benzoyl chloride in the presence of a base (such as triethylamine) to form 3-benzoyl-6-chloro-4-oxoquinoline.
Step 2: : This intermediate undergoes amination with phenylacetic acid to yield the final product. The reaction is typically carried out in an inert solvent (like dichloromethane) with a catalyst (such as N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Scaling up the synthesis requires optimizing these steps for efficiency and yield. This involves careful control of reaction parameters such as temperature, solvent, and time, and may involve the use of continuous flow reactors for better scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: : The compound can undergo electrophilic substitution reactions, especially at the benzoyl and phenyl rings.
Reduction Reactions: : The carbonyl groups are susceptible to reduction, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: : The acetamide group can be oxidized under harsh conditions to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: : Chlorinating agents or alkyl halides under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: : Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: : Various substituted quinolines.
Reduction Products: : Alcohol derivatives or completely reduced structures.
Oxidation Products: : Carboxylic acids, aldehydes, or ketones.
科学的研究の応用
Chemistry
Biology and Medicine
In medicinal chemistry, quinoline derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. This specific compound could be evaluated for its binding affinity to various biological targets.
Industry
The compound can be a precursor in the manufacturing of dyes and pigments, leveraging its structural properties for coloration and stability.
作用機序
Molecular Targets and Pathways
The exact mechanism of action would depend on the biological context. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors. They may inhibit DNA gyrase in bacteria or bind to DNA intercalating sites, thereby disrupting cellular processes.
類似化合物との比較
Similar Compounds
2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide: shares similarities with compounds like 6-chloro-4-oxoquinoline derivatives and other N-phenylacetamide-quinoline hybrids.
Uniqueness
The unique substitution pattern of benzoyl and acetamide groups in this compound can lead to distinctive biological activities and physicochemical properties compared to its analogs.
This combination of substituents allows for specific interactions in chemical and biological systems that are not replicated by other similar compounds.
Hope this helps!
特性
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c25-17-11-12-21-19(13-17)24(30)20(23(29)16-7-3-1-4-8-16)14-27(21)15-22(28)26-18-9-5-2-6-10-18/h1-14H,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUKRSYQJIVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2974274.png)

![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2974295.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2974296.png)
